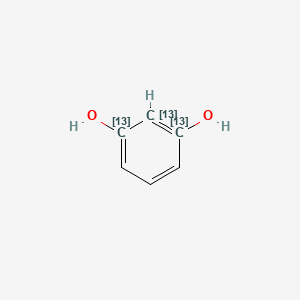
Résorcinol-1,2,3-13C3
Vue d'ensemble
Description
Resorcinol-1,2,3-13C3 is a labeled isotopologue of resorcinol, a phenolic compound with the molecular formula C6H6O2. The isotopologue is distinguished by the presence of three carbon-13 isotopes at positions 1, 2, and 3 of the benzene ring. This compound is used primarily in research to trace and study the behavior of resorcinol in various chemical and biological systems.
Applications De Recherche Scientifique
Resorcinol-1,2,3-13C3 is used extensively in scientific research due to its labeled carbon atoms, which allow for detailed tracing and analysis. Applications include:
Chemistry: Studying reaction mechanisms and pathways.
Biology: Investigating metabolic pathways and enzyme interactions.
Medicine: Researching the pharmacokinetics and dynamics of resorcinol-based drugs.
Industry: Developing new materials and products, such as adhesives, resins, and polymers.
Mécanisme D'action
Target of Action
Resorcinol-1,2,3-13C3, also known as Resorcinol, is primarily used as an antiseptic and disinfectant in topical pharmaceutical products . It is used in the treatment of skin disorders and infections such as acne, seborrheic dermatitis, eczema, psoriasis, corns, calluses, and warts . The primary targets of Resorcinol are skin cells, where it exerts a keratolytic activity, helping to remove hard, scaly, or roughened skin .
Mode of Action
Resorcinol works by inhibiting peroxidases in the thyroid, subsequently blocking the synthesis of thyroid hormones and causing goiter . It interferes with the iodination of tyrosine and the oxidation of iodide . In vitro studies involving lactoperoxidase (LPO) and thyroid peroxidase (TPO) have shown that these two enzymes can become irreversibly inhibited by way of a suicide inactivation by resorcinol .
Biochemical Pathways
Resorcinol affects the biochemical pathways related to skin cell growth and differentiation, leading to its keratolytic activity . It also impacts the thyroid hormone synthesis pathway by inhibiting peroxidases, which play a crucial role in the iodination of tyrosine residues in thyroglobulin, a key step in the synthesis of thyroid hormones .
Pharmacokinetics
Pharmacokinetic data on Resorcinol were obtained from studies in rats . In the urine, the major metabolite of Resorcinol was the glucuronide .
Result of Action
The result of Resorcinol’s action is the removal of hard, scaly, or roughened skin in conditions such as acne, seborrheic dermatitis, eczema, psoriasis, corns, calluses, and warts .
Action Environment
The action of Resorcinol can be influenced by environmental factors such as temperature and pH. For instance, the solid Resorcinol occurs in two crystalline forms, the alpha form which is obtained by crystallization of Resorcinol from ethanol, and the beta form which is obtained on crystallizing Resorcinol from benzene or on cooling of molten Resorcinol . These different forms may have different solubilities and hence bioavailabilities, potentially influencing the compound’s action, efficacy, and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Resorcinol-1,2,3-13C3 typically involves the incorporation of carbon-13 labeled precursors into the resorcinol structure. One common method is the disulfonation of benzene followed by hydrolysis of the resulting disulfonate. The process involves the following steps:
Disulfonation of Benzene: Benzene is sulfonated using sulfuric acid or oleum to produce benzenedisulfonic acid.
Neutralization and Sodium Sulfate Recovery: The disulfonic acid is neutralized, and sodium sulfate is recovered.
Fusion with Sodium Hydroxide: The disodium salt of benzenedisulfonic acid is fused with sodium hydroxide to produce resorcinol.
Industrial Production Methods
Industrial production of resorcinol generally follows similar steps but on a larger scale. The process involves the continuous sulfonation of benzene, neutralization, and fusion with sodium hydroxide. The resulting resorcinol is then purified through distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Resorcinol-1,2,3-13C3 undergoes various chemical reactions, including:
Oxidation: Resorcinol can be oxidized to form quinones and other oxidation products.
Substitution: Resorcinol can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroresorcinol.
Substitution: Various substituted resorcinol derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar structure but with hydroxyl groups at positions 1 and 2.
Hydroquinone (1,4-dihydroxybenzene): Hydroxyl groups at positions 1 and 4.
Phenol (hydroxybenzene): Single hydroxyl group at position 1.
Uniqueness
Resorcinol-1,2,3-13C3 is unique due to its isotopic labeling, which allows for precise tracking and analysis in research applications. This isotopologue provides valuable insights into the behavior and interactions of resorcinol in various systems, making it a powerful tool in scientific studies .
Propriétés
IUPAC Name |
(1,2,3-13C3)cyclohexa-1,3,5-triene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c7-5-2-1-3-6(8)4-5/h1-4,7-8H/i4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMLBKRAJCXXBS-VMGGCIAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[13C](=[13CH][13C](=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![17-Methyl-15,17,18,21-tetrazapentacyclo[12.7.0.02,7.08,13.016,20]henicosa-1(21),2,4,6,8,10,12,14,16(20),18-decaene](/img/structure/B563461.png)


![(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20,34-pentahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone](/img/structure/B563465.png)
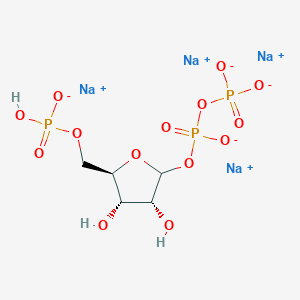
![7-[3-[amino(dideuterio)methyl]-4-(methoxymethylidene)(4,5-13C2)azolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-3H-1,8-naphthyridin-1-ium-3-carboxylic acid](/img/structure/B563471.png)

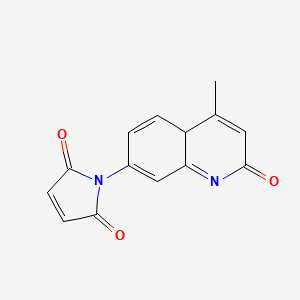


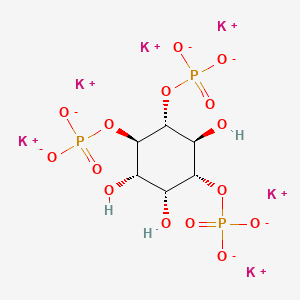
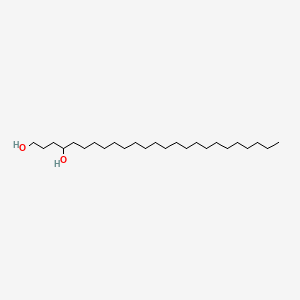
![2-amino-3-[[2-amino-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N-naphthalen-2-ylpropanamide;dihydrobromide](/img/structure/B563482.png)
